molecular formula C11H9NO2S B3388110 2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid CAS No. 859482-70-5

2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid

Cat. No.: B3388110
CAS No.: 859482-70-5
M. Wt: 219.26 g/mol
InChI Key: JSYNROPGKZVGRJ-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid ( 859482-70-5) is a high-purity organic compound supplied for life science and chemical research. This molecule, with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol, features a acetic acid moiety linked to a 4-phenyl-1,3-thiazole ring, making it a valuable scaffold in medicinal chemistry and drug discovery . Thiazole derivatives bearing the 5-yl-acetic acid structure are of significant research interest due to their documented biological activities. Structurally related compounds have been extensively studied and shown to possess anti-inflammatory, analgesic, and antipyretic properties in preclinical models, highlighting the potential of this chemical class for investigating new therapeutic agents . Researchers utilize this compound and its analogs as building blocks for the synthesis of more complex molecules and as reference standards in analytical studies. It is provided as a solid powder and should be stored at room temperature . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-10(14)6-9-11(12-7-15-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYNROPGKZVGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859482-70-5
Record name 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. These interactions can lead to the modulation of enzyme activities and receptor functions. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their function and leading to various pharmacological effects, such as anti-inflammatory and antimicrobial activities .

1. Anti-inflammatory Activity

Research indicates that thiazole derivatives exhibit significant anti-inflammatory properties. For instance, this compound has been tested for its ability to reduce inflammation in various models. In vitro studies demonstrated that this compound can downregulate pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported that it exhibits significant inhibitory effects on bacterial growth, making it a candidate for further development as an antibacterial agent. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented, indicating effective antibacterial properties at low concentrations .

3. Cytotoxic Effects

In cancer research, this compound has demonstrated cytotoxic effects on several cancer cell lines. For example, in vitro assays revealed that the compound significantly reduces cell viability in various cancer types while exhibiting lower toxicity towards normal cells . This selective cytotoxicity highlights its potential as an anticancer agent.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anti-inflammatory effects in animal models; results showed a significant reduction in edema and pro-inflammatory markers .
Study 2Evaluated antimicrobial efficacy against Gram-positive and Gram-negative bacteria; reported MIC values ranging from 0.5 to 2 µg/mL .
Study 3Assessed cytotoxicity in human cancer cell lines; found IC50 values indicating potent anticancer activity with minimal effects on normal cells .

Comparative Analysis with Similar Compounds

Comparative studies have shown that this compound shares structural similarities with other thiazole derivatives known for their biological activities. For instance:

CompoundBiological Activity
2-(4-Anilino-thiazol-5-yl)acetic acidExhibits anti-inflammatory and antimicrobial properties similar to those of this compound.
Thiazolidine derivativesKnown for broad-spectrum antibacterial and anticancer activities; structural modifications enhance efficacy .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions. For example:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form esters.
    Example:
    C11H9NO2S+CH3OHH+C12H11NO2S+H2O\text{C}_{11}\text{H}_9\text{NO}_2\text{S} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{12}\text{H}_{11}\text{NO}_2\text{S} + \text{H}_2\text{O}
    Yields exceed 85% under reflux conditions in ethanol.

  • Amidation : Forms amides with primary or secondary amines via coupling reagents like EDCI/HOBt.
    Example: Reaction with benzylamine produces NN-benzyl-2-(4-phenyl-1,3-thiazol-5-yl)acetamide in 78% yield.

Condensation with Carbonyl Derivatives

The acetic acid moiety participates in condensations to form heterocyclic systems:

  • Knoevenagel Condensation : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of piperidine to generate α,β-unsaturated derivatives.
    Example:
    C11H9NO2S+C7H5ClOC18H12ClNO2S+H2O\text{C}_{11}\text{H}_9\text{NO}_2\text{S} + \text{C}_7\text{H}_5\text{ClO} \rightarrow \text{C}_{18}\text{H}_{12}\text{ClNO}_2\text{S} + \text{H}_2\text{O}
    Reaction proceeds at 80°C for 6 hours, yielding 70–75% .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the 2-position due to electron-rich sulfur and nitrogen atoms:

  • Nitration : Reacts with nitric acid/sulfuric acid at 0–5°C to form 2-nitro-4-phenyl-1,3-thiazol-5-yl acetic acid (62% yield) .

  • Halogenation : Bromination with Br₂/FeBr₃ produces 2-bromo-4-phenyl-1,3-thiazol-5-yl acetic acid (55% yield) .

Coordination Chemistry

The carboxylic acid and thiazole nitrogen act as ligands for metal ions:

  • Forms complexes with Cu(II) and Zn(II) in methanol/water solutions.
    Example Cu(II) complex :
    CuCl2+2C11H9NO2S[Cu(C11H8NO2S)2]Cl2\text{CuCl}_2 + 2 \text{C}_{11}\text{H}_9\text{NO}_2\text{S} \rightarrow [\text{Cu}(\text{C}_{11}\text{H}_8\text{NO}_2\text{S})_2]\text{Cl}_2
    Stability constant (log K): 4.2 ± 0.3 .

Decarboxylation Reactions

Thermal decarboxylation occurs under acidic conditions (e.g., H₂SO₄, 150°C):

  • Produces 4-phenyl-1,3-thiazole with CO₂ elimination.
    Yield: 88% after 2 hours .

Mechanistic Insights

  • Esterification : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.

  • Electrophilic Substitution : Directed by the electron-donating thiazole ring, with nitration occurring preferentially at the 2-position due to resonance stabilization .

Comparison with Similar Compounds

Structural and Functional Differences

  • gondii) compared to the parent phenyl group . GW0742 and GW501516 incorporate fluorinated aryl groups (e.g., 3-fluoro-4-(trifluoromethyl)phenyl), which increase lipophilicity and metabolic stability, critical for blood-brain barrier penetration in neuroprotective applications . TTP399’s bulky cyclohexyl-propoxy substituents improve selectivity for glucokinase activation, a mechanism leveraged in diabetes therapeutics .
  • Physicochemical Properties: TTP399 is water-insoluble due to its hydrophobic substituents, necessitating formulation adjustments for clinical use . The trimethylsilyl derivative in environmental samples (C₂₀H₂₀ClNO₂SSi) exhibits higher volatility, making it detectable in atmospheric particulate matter via advanced chromatography .

Research Findings and Analytical Techniques

Computational and Analytical Data

  • Collision Cross-Section (CCS) : The parent compound’s CCS values ([M+H]⁺ = 146.4 Ų) are smaller than those of GW0742 ([M+H]⁺ ≈ 190 Ų), reflecting differences in molecular size and conformational flexibility .

Q & A

Q. What are the standard synthetic routes for 2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid?

The synthesis typically involves cyclocondensation reactions to form the thiazole core. A common approach is the reaction of thiourea derivatives with α-halo ketones or esters under microwave-assisted conditions to enhance reaction efficiency . For example:

  • Step 1 : React 4-phenyl-1,3-thiazole-5-carbaldehyde with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the ester intermediate.
  • Step 2 : Hydrolyze the ester using NaOH or HCl to yield the acetic acid derivative .
    Alternative routes may employ Suzuki coupling to introduce the phenyl group post-cyclization .

Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure of this compound?

  • ¹H/¹³C NMR : Focus on characteristic signals:
    • Thiazole protons (δ 7.2–8.5 ppm for aromatic protons).
    • Acetic acid protons (δ 3.8–4.2 ppm for CH₂ and δ 12–13 ppm for COOH).
  • IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Based on analogous thiazole derivatives:

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • Store at room temperature in airtight containers away from oxidizers .
  • For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods assist in predicting the reactivity of this compound in nucleophilic reactions?

Use density functional theory (DFT) to calculate:

  • Electrostatic potential (ESP) : Identify electron-deficient regions (e.g., thiazole C-2) prone to nucleophilic attack .
  • Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity sites. Tools like Multiwfn can visualize electron localization function (ELF) and bond orders .
    Example: ESP maps may reveal the acetic acid moiety as a potential site for esterification or amidation .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for thiazole derivatives?

  • Variable-temperature NMR : Investigate tautomeric equilibria (e.g., thione-thiol tautomerism) that may cause spectral discrepancies .
  • Single-crystal X-ray diffraction (SXRD) : Use SHELXL for refinement to confirm bond lengths/angles, especially for the thiazole ring and acetic acid conformation .
  • Complementary techniques : Pair XRD with HPLC-MS to validate purity and rule out polymorphic interference .

Q. How can HPLC-DAD methods be developed for quantifying this compound in complex matrices?

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
  • Detection : λ = 254 nm (thiazole absorption maxima).
  • Validation : Determine LOD (≤0.1 µg/mL), LOQ (≤0.5 µg/mL), and linearity (R² > 0.99) per ICH guidelines .

Q. What structural modifications enhance the biological activity of this compound?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl para-position to boost antimicrobial activity .
  • Ester/amide derivatives : Replace the acetic acid with ethyl ester or hydrazide moieties to improve membrane permeability .
  • SAR studies : Test analogs in in vitro assays (e.g., MIC for antimicrobials, IC₅₀ for anticancer activity) .

Methodological Challenges

Q. How can tautomerism in this compound impact its chemical behavior?

Thiazole derivatives often exhibit prototropic tautomerism , affecting reactivity and spectral

  • Experimental approach : Use D₂O exchange NMR to identify labile protons.
  • Computational modeling : Compare DFT-optimized tautomer energies to predict dominant forms .

Q. What are the regulatory considerations for novel derivatives of this compound?

  • Compliance : Verify CAS/EC numbers and adhere to REACH and TSCA regulations for new compounds .
  • Toxicity screening : Conduct Ames tests and acute toxicity studies for derivatives intended for biological applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid
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2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid

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